2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride
Description
2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride is a spirocyclic compound featuring a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. The "2,2-dimethyl" substituents on the oxa ring enhance steric bulk and influence lipophilicity, which can affect solubility and biological interactions. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)3-4-10(12-9)5-7-11-8-6-10;/h11H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEGWIXCRTZTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(O1)CCNCC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamoylation with Methyl Isocyanate
The 4-ethynyl-4-hydroxypiperidine intermediate reacts with methyl isocyanate in an inert solvent (e.g., benzene or toluene) under argon. Sodium methoxide catalyzes the formation of a 4-carbamoyloxy-4-ethynylpiperidine derivative. For example:
This step typically achieves yields >75% under reflux conditions.
Cyclization Under Acidic Conditions
The carbamoyloxy intermediate undergoes cyclization in the presence of dry hydrogen chloride (HCl) in diisopropyl ether or acetic acid. This forms a 2-imino-1,3-dioxolane hydrohalide salt, which hydrolyzes to yield the spirocyclic oxazolidinone. For dimethyl substitution, the starting piperidine must already incorporate methyl groups at position 2, or methylating agents (e.g., methyl iodide) are introduced post-cyclization.
Base-Mediated Cyclization for Direct Spiro Ring Formation
Alternately, base-catalyzed cyclization bypasses the need for acidic conditions. In US5118687A, sodium methoxide in methanol facilitates the intramolecular cyclization of 4-acetyl-4-carbamoyloxypiperidine derivatives. For 2,2-dimethyl substitution:
Key parameters:
-
Temperature : 40–100°C
-
Solvent : Methanol, ethanol, or dimethylformamide
Post-Synthetic Methylation Strategies
When the spiro core lacks methyl groups, quaternization or alkylation introduces them. For instance, treating 1-oxa-8-aza-spiro[4.5]decane with methyl iodide in ethanol under reflux installs dimethyl groups at position 2. The free base is then converted to the hydrochloride salt via HCl gas saturation in diethyl ether.
Comparative Analysis of Synthetic Routes
Hydrochloride Salt Formation
The free base of 2,2-dimethyl-1-oxa-8-aza-spiro[4.5]decane is treated with concentrated HCl in ethanol or diethyl ether. The precipitate is filtered and recrystallized from ethanol/water mixtures, achieving >95% purity.
Scalability and Industrial Considerations
Large-scale synthesis prioritizes cost-effective methylating agents (e.g., dimethyl sulfate over methyl iodide) and continuous-flow reactors to enhance cyclization efficiency. Solvent recovery systems for benzene or ethers are critical for economic viability .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride has been studied for its potential therapeutic effects, particularly in treating neurological disorders. Its interaction with neurotransmitter receptors suggests it may modulate neurological functions, influencing pathways associated with mood and anxiety. Preliminary studies indicate its potential as an agonist at specific serotonin receptors, which could be beneficial in managing conditions like depression and anxiety disorders .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown promising results in inhibiting bacterial growth, making it a candidate for further exploration in the development of new antimicrobial agents .
Chemical Building Block
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique spiro structure .
Antimicrobial Activity Study
A study investigated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition of growth compared to control groups, highlighting its potential as a new antimicrobial agent.
Neuropharmacological Research
Another study focused on the neuropharmacological effects of this compound. It explored its action on serotonin receptors and found that it might influence mood regulation and anxiety levels positively, suggesting further investigation into its therapeutic applications for mental health disorders.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 2,2-dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride with analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| 2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane HCl | C₁₀H₁₈ClNO | 203.71 (calculated) | 2,2-dimethyl on oxa ring | Not reported | Enhanced lipophilicity due to methyl groups; spirocyclic rigidity |
| 1,4-Dioxa-8-azaspiro[4.5]decane HCl (CAS 42899-11-6) | C₇H₁₄ClNO₂ | 179.64 | 1,4-dioxa ring (two oxygen atoms) | Not reported | Higher polarity due to additional oxygen; used as a piperidone ketal |
| 2-Thia-8-azaspiro[4.5]decane HCl (CAS 1909316-85-3) | C₈H₁₆ClNS | 193.74 | Thia (sulfur) substitution for oxa | Not reported | Sulfur increases electron delocalization; potential for metal coordination |
| 8-Oxa-2-azaspiro[4.5]decane HCl (CAS 1408074-48-5) | C₈H₁₄ClNO | 191.66 | Positional isomer (oxa and aza swapped) | Not reported | Altered hydrogen-bonding capacity; distinct conformational preferences |
| 8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione HCl | C₉H₁₄ClNO₃ | 219.67 | Dione (two ketone groups) on oxa ring | Not reported | Increased acidity; ketones enable nucleophilic reactions |
Notes:
- The dimethyl substituents in the target compound likely reduce water solubility compared to non-methylated analogs but improve membrane permeability .
- Sulfur substitution (2-thia analog) increases molecular weight and may alter metabolic stability .
- Positional isomers (e.g., 8-oxa-2-aza vs. 1-oxa-8-aza) exhibit divergent biological activities due to differences in spatial orientation .
Biological Activity
2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride (CAS: 1965310-00-2) is a spiro compound with significant potential in various biological applications. Its unique structural properties contribute to its biological activity, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C10H20ClNO
- Molecular Weight : 205.73 g/mol
- IUPAC Name : 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane hydrochloride
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets in the body. This compound shows potential as a modulator of neurological functions, influencing various pathways associated with neurotransmission .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth:
Neuropharmacological Effects
The compound has been studied for its potential effects on the central nervous system (CNS). It may act as an agonist at specific serotonin receptors, which can influence mood and anxiety levels. Preliminary studies suggest that it could be beneficial in treating conditions like depression and anxiety disorders .
Case Studies
- Study on Antimicrobial Activity :
- Neuropharmacological Research :
Synthesis and Production
The synthesis of this compound typically involves:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization of substituted pyrrolidine precursors. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl, Boc) and HCl-mediated deprotection . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (25–80°C), and stoichiometry of reagents. For example, using 1.5 equivalents of HCl in ethanol at 60°C improves crystallization efficiency .
Q. How can researchers confirm the structural integrity of this spiro compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Look for characteristic signals:
- Spiro carbon resonance at ~100–110 ppm (13C NMR) .
- Methyl groups on the spiro center as singlets at δ 1.2–1.5 ppm (1H NMR) .
- FT-IR : Confirm the presence of N–H stretches (~3300 cm⁻¹ for HCl salts) and C–O–C ether linkages (~1100 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight using ESI-MS (e.g., m/z 205.72 for [M+H]+) .
Q. What are the recommended purity assessment protocols for this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210 nm. Purity >98% is typical for research-grade material .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values (e.g., C: 58.3%, H: 9.3%, N: 6.8%, Cl: 17.2%) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,2-dimethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The dimethyl groups increase steric hindrance, reducing accessibility to the spiro nitrogen. Computational modeling (e.g., DFT at B3LYP/6-31G*) predicts a 15–20% decrease in reaction rates compared to non-methylated analogs. Experimental validation via kinetic studies (e.g., SN2 reactions with methyl iodide in DMF) confirms this trend .
Q. What strategies resolve contradictions in reported melting points (e.g., 170–184°C) for this hydrochloride salt?
- Methodological Answer : Discrepancies arise from polymorphism or hydrate formation. Use:
- DSC/TGA : Identify thermal events (e.g., dehydration at ~100°C) .
- XRPD : Compare diffraction patterns to distinguish crystalline forms .
- Solvent Recrystallization : Test polar (water) vs. non-polar (hexane) solvents to isolate stable polymorphs .
Q. How can researchers assess the compound’s stability under physiological conditions for drug discovery applications?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC over 24–72 hours .
- Light/Oxidation Stability : Expose to UV light (254 nm) and 3% H₂O₂. Degradation products (e.g., N-oxide derivatives) are identified via LC-MS .
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., sigma receptors)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
